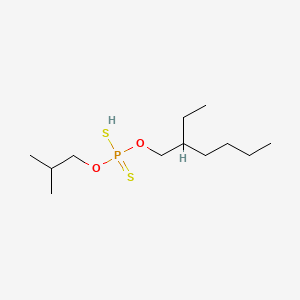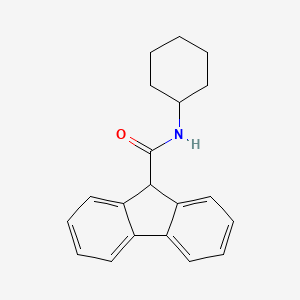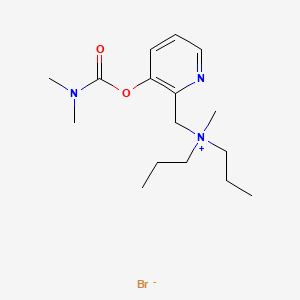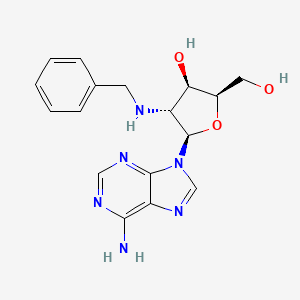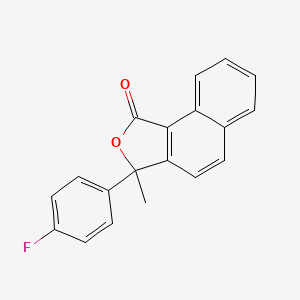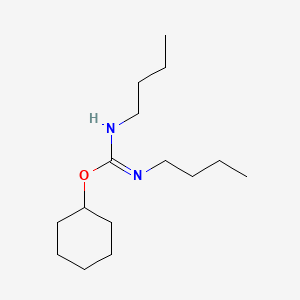
Cyclohexyl N,N'-dibutylimidocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl N,N’-dibutylimidocarbamate is an organic compound with the molecular formula C15H30N2O It is known for its unique structure, which includes a cyclohexyl group and two butyl groups attached to an imidocarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl N,N’-dibutylimidocarbamate can be synthesized through the reaction of cyclohexyl isocyanate with N,N’-dibutylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds as follows:
Cyclohexyl isocyanate+N,N’-dibutylamine→Cyclohexyl N,N’-dibutylimidocarbamate
Industrial Production Methods
Industrial production of Cyclohexyl N,N’-dibutylimidocarbamate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl N,N’-dibutylimidocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidocarbamate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Products may include cyclohexyl N,N’-dibutylurea and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially leading to the formation of cyclohexyl N,N’-dibutylamine.
Substitution: Substituted imidocarbamates with different functional groups replacing the original moiety.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl N,N’-dibutylimidocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of Cyclohexyl N,N’-dibutylimidocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Similar in structure but with two cyclohexyl groups instead of butyl groups.
Cyclohexyl N,N’-dibutylurea: A related compound with a urea moiety instead of an imidocarbamate group.
Uniqueness
Cyclohexyl N,N’-dibutylimidocarbamate is unique due to its specific combination of cyclohexyl and butyl groups attached to an imidocarbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
92861-90-0 |
|---|---|
Molekularformel |
C15H30N2O |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
cyclohexyl N,N'-dibutylcarbamimidate |
InChI |
InChI=1S/C15H30N2O/c1-3-5-12-16-15(17-13-6-4-2)18-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ZTNMYDVZISEXNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=NCCCC)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


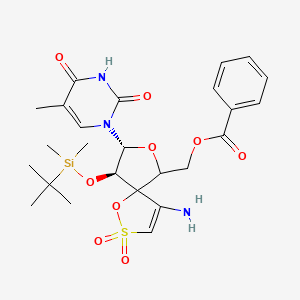
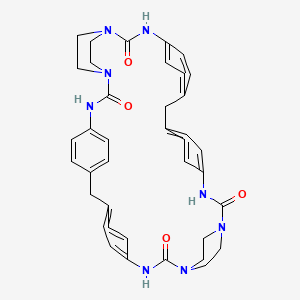
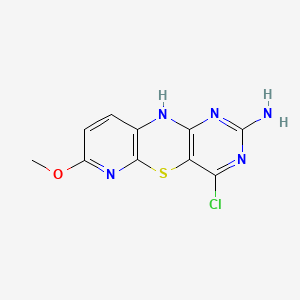
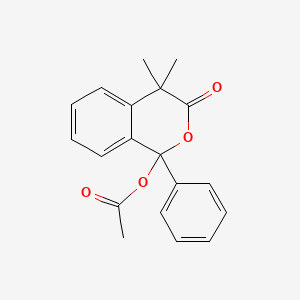
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
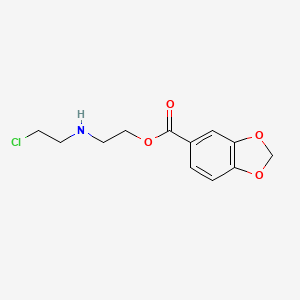
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

